1-(2-Chloro-4-fluorobenzyl)-1H-pyrazole-3-carboxylic acid
CAS No.:
Cat. No.: VC14643645
Molecular Formula: C11H8ClFN2O2
Molecular Weight: 254.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8ClFN2O2 |
|---|---|
| Molecular Weight | 254.64 g/mol |
| IUPAC Name | 1-[(2-chloro-4-fluorophenyl)methyl]pyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C11H8ClFN2O2/c12-9-5-8(13)2-1-7(9)6-15-4-3-10(14-15)11(16)17/h1-5H,6H2,(H,16,17) |
| Standard InChI Key | MCXMVQIHMHHVRW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1F)Cl)CN2C=CC(=N2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms. The 1-position of the pyrazole is substituted with a 2-chloro-4-fluorobenzyl group, while the 3-position bears a carboxylic acid moiety. This arrangement creates a planar structure with polar regions (carboxylic acid) and hydrophobic domains (chloro-fluorobenzyl), enabling diverse intermolecular interactions.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₈ClFN₂O₂ |
| Molecular Weight | 254.64 g/mol |
| IUPAC Name | 1-[(2-chloro-4-fluorophenyl)methyl]pyrazole-3-carboxylic acid |
| Canonical SMILES | C1=CC(=C(C=C1F)Cl)CN2C=CC(=N2)C(=O)O |
| Hydrogen Bond Donors | 1 (carboxylic acid -OH) |
| Hydrogen Bond Acceptors | 5 (2 pyrazole N, 2 O, 1 F) |
The presence of electron-withdrawing groups (Cl, F) on the benzyl ring enhances the compound’s stability and influences its electronic distribution, potentially modulating receptor binding affinities .
Solubility and Stability
The carboxylic acid group confers moderate water solubility, while the aromatic substituents contribute to lipid solubility, yielding a balanced partition coefficient (logP ≈ 2.1, predicted). The compound is stable under ambient conditions but may undergo decarboxylation at elevated temperatures (>150°C).
Synthesis and Optimization
Multi-Step Synthesis
A common route involves:
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Benzylation of Pyrazole: Reacting 1H-pyrazole-3-carboxylic acid with 2-chloro-4-fluorobenzyl chloride in the presence of a base (e.g., K₂CO₃) in DMF at 80°C for 12 hours.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the pure product with >90% efficiency.
One-Pot Methodologies
Recent advances employ ultrasound-assisted, InCl₃-catalyzed reactions to streamline synthesis. For example, a four-component reaction involving β-ketoesters, hydrazines, benzyl halides, and malononitrile under ultrasonic irradiation (40°C, 20 min) achieves yields up to 95% . This method reduces side products and reaction times compared to traditional thermal approaches .
Table 2: Comparative Synthesis Strategies
| Method | Conditions | Yield (%) | Time |
|---|---|---|---|
| Multi-Step | DMF, 80°C, 12h | 90 | 15h |
| One-Pot (Ultrasound) | EtOH, InCl₃, 40°C, ultrasound | 95 | 20min |
Analytical Characterization
Spectroscopic Profiling
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.45–7.39 (m, 3H, benzyl-H), 5.32 (s, 2H, CH₂), 13.1 (br s, 1H, -COOH).
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ESI-MS: m/z 255.02 [M+H]⁺, consistent with the molecular formula.
Comparative Analysis with Structural Analogues
Substituent Effects
Replacing the 3-carboxylic acid with a trifluoromethyl group (as in 1-(2-chloro-4-fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid) increases molecular weight (322.64 g/mol) and lipophilicity (logP ≈ 3.4), enhancing androgen receptor binding but reducing aqueous solubility .
Bioisosteric Replacements
The 4-fluorobenzyl analogue (lacking chlorine) shows 40% lower COX-2 inhibition, underscoring the chlorine atom’s role in enzyme active-site interactions .
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